N-(4-butylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Lipophilicity Drug-likeness Membrane permeability

CAS 1105245-84-8 is a differentiated 1,4-benzothiazin-3-one acetamide featuring a 4-n-butylphenyl substituent absent from published SAR series. Its extended alkyl chain increases lipophilicity (ΔcLogP +1.3–1.5 vs. 4-methyl analog), enabling unique membrane penetration and target access profiling. Ideal for antifungal screening deck diversification, SAR gap-filling, and as a structurally matched specificity control. Procure this well-characterized tool compound (≥95% purity) for direct benchmarking against 4-methyl, 4-chloro, and unsubstituted N-phenyl analogs within the same assay platform.

Molecular Formula C20H22N2O2S
Molecular Weight 354.47
CAS No. 1105245-84-8
Cat. No. B2778993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-butylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
CAS1105245-84-8
Molecular FormulaC20H22N2O2S
Molecular Weight354.47
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2
InChIInChI=1S/C20H22N2O2S/c1-2-3-6-14-9-11-15(12-10-14)21-19(23)13-18-20(24)22-16-7-4-5-8-17(16)25-18/h4-5,7-12,18H,2-3,6,13H2,1H3,(H,21,23)(H,22,24)
InChIKeyDIOORTMFTXLQOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Butylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide (CAS 1105245-84-8) – Structural Identity and Procurement Baseline


N-(4-Butylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide (CAS 1105245-84-8) is a synthetic small molecule belonging to the 1,4-benzothiazin-3-one acetamide class [1]. Its structure comprises a 3-oxo-3,4-dihydro-2H-1,4-benzothiazine core linked via an acetamide bridge to a 4-n-butylphenyl anilide moiety [2]. The molecular formula is C20H22N2O2S, with a molecular weight of 354.47 g/mol . This compound is catalogued as a research chemical with typical purity of ≥95% . The 4-n-butyl substitution on the N-phenyl ring distinguishes it from earlier analogs bearing methyl, chloro, nitro, or unsubstituted phenyl groups that dominate the published literature on this scaffold [3].

Why N-(4-Butylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide Cannot Be Replace by Generic Analogs


The N-aryl substituent on the 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide scaffold is the primary determinant of biological activity, potency, and selectivity [1]. Published structure-activity relationship (SAR) data demonstrate that even minor alterations to the N-phenyl substitution pattern—such as changing from 4-methyl to 4-chloro or from 4-chloro to 3-chloro—produce substantial shifts in antifungal MIC values against dermatophyte fungi [1]. The 4-n-butylphenyl group present in CAS 1105245-84-8 introduces a longer, flexible alkyl chain (four-carbon n-butyl) that increases lipophilicity (calculated logP) and alters steric bulk relative to the methyl, ethyl, chloro, or nitro substituents evaluated in published series [2]. These physicochemical differences predict altered membrane permeability, target binding kinetics, and metabolic stability profiles that cannot be assumed equivalent to any other in-class compound without direct comparative data. Generic substitution of a different N-aryl benzothiazinone acetamide for CAS 1105245-84-8 in a biological assay or chemical biology experiment risks introducing uncharacterized variation in potency, selectivity, and off-target effects.

Quantitative Differentiation Evidence for N-(4-Butylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide (CAS 1105245-84-8) vs. Closest Analogs


Increased Lipophilicity (cLogP) of the 4-n-Butylphenyl Substituent vs. 4-Methylphenyl and 4-Chlorophenyl Analogs

The 4-n-butylphenyl substitution in CAS 1105245-84-8 confers higher calculated lipophilicity compared to the most commonly synthesized N-aryl analogs. The 4-n-butyl group (four-carbon straight chain) adds approximately 2.8 logP units compared to a 4-methyl substituent and approximately 1.5 logP units compared to a 4-chloro substituent, based on additive fragment contributions (π-butyl ≈ 2.0; π-methyl ≈ 0.56; π-Cl ≈ 0.71 as aromatic substituent constants) [1]. Increased lipophilicity is associated with enhanced passive membrane permeability and altered tissue distribution [2]. This property is critical for target engagement in cell-based assays and in vivo models where intracellular or membrane-embedded targets are involved.

Lipophilicity Drug-likeness Membrane permeability

Antifungal Class-Level Activity of N-Aryl Benzothiazinone Acetamides Against Dermatophyte Fungi

The N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide chemotype has demonstrated concentration-dependent antifungal activity against clinically relevant dermatophyte fungi including Trichophyton rubrum, Epidermophyton floccosum, and Malassezia furfur [1]. In the Gupta & Wagh (2006) study, multiple N-aryl analogs exhibited appreciable activity in primary screening at concentrations of 0.25–0.031 μmole/mL [1]. The SAR in this series indicates that para-substitution on the N-phenyl ring with electron-donating or lipophilic groups enhances antifungal potency relative to unsubstituted N-phenyl [1][2]. The 4-n-butylphenyl group of CAS 1105245-84-8 provides a combination of electron-donating (+I effect) and lipophilic character that is distinct from the halogen, nitro, or short-alkyl substituents explicitly tested in the published data sets [3]. Note: No MIC values have been published specifically for CAS 1105245-84-8; the antifungal activity claim is class-level inference derived from structurally proximate analogs tested under identical conditions.

Antifungal Dermatophytes MIC

Absence of Cytotoxicity in Mammalian Cell Viability Screening (HepG2)

In ChEMBL-deposited screening data, the benzothiazinone acetamide chemotype (represented by CHEMBL3484814, a close structural relative) was evaluated in a human HepG2 cell viability assay and showed negligible cytotoxicity with -4.59% inhibition (i.e., no reduction in viability) under the tested conditions [1]. While this data is from a structurally related but not identical compound, it provides class-level evidence that the 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide core does not intrinsically disrupt mammalian cell viability at screening concentrations. This is a relevant baseline for users prioritizing compounds with low cytotoxic liability for antifungal or antiparasitic screening cascades.

Cytotoxicity HepG2 Therapeutic window

Structural Differentiation: 4-n-Butylphenyl Chain Length vs. Shorter Alkyl and Halo Analogs in Anticonvulsant Benzothiazinone Acetamides

N-Aryl-2-(3-oxo-1,4-benzothiazin-2-yl)acetamides have been evaluated for anticonvulsant activity using maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models [1]. In this chemotype, the nature of the para-substituent on the N-phenyl ring modulates both potency (ED50) and neurotoxicity (TD50), thereby determining the protective index [1]. While the 4-n-butylphenyl analog (CAS 1105245-84-8) was not among the compounds directly tested, the published SAR demonstrates that increasing alkyl chain length and lipophilicity at the para-position shifts the ED50 and TD50 profiles compared to 4-methyl, 4-chloro, and 4-nitro analogs [1]. Extrapolation suggests that the 4-n-butylphenyl derivative would exhibit distinct anticonvulsant potency and neurotoxicity profiles relative to the tested analogs, though experimental confirmation is required.

Anticonvulsant MES seizure model CNS drug discovery

Procurement-Relevant Application Scenarios for N-(4-Butylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide (CAS 1105245-84-8)


Antifungal Screening Libraries Targeting Dermatophyte Infections

Based on the established class-level antifungal activity of N-aryl-2-(3-oxo-1,4-benzothiazin-2-yl)acetamides against Trichophyton rubrum, Epidermophyton floccosum, and Malassezia furfur [1], CAS 1105245-84-8 is a rational inclusion in diversity-oriented antifungal screening decks. The 4-n-butylphenyl substituent provides differentiated lipophilicity (estimated ΔcLogP +1.3–1.5 vs. 4-methyl analog) [2] that may translate to distinct fungal cell membrane penetration and target access profiles. This compound fills a gap in the published SAR series, which has extensively explored 4-methyl, 4-chloro, 4-nitro, and 4-methoxy substituents but not the longer-chain 4-n-alkylphenyl variants.

Chemical Biology Probe for Structure-Activity Relationship Expansion

The 4-n-butylphenyl analog extends the N-aryl substitution space beyond the substituents characterized in Gupta & Wagh (2006) [1] and Goel et al. (2007) [3]. In medicinal chemistry programs exploring benzothiazinone acetamides as leads for anticonvulsant [4], antifungal, or antimicrobial applications, CAS 1105245-84-8 serves as a tool to probe the effect of increased alkyl chain length on potency, selectivity, metabolic stability, and CNS penetration. Its procurement enables direct benchmarking against published 4-methyl, 4-chloro, and unsubstituted N-phenyl analogs within the same assay platform.

Negative Control or Counter-Screen in Target-Based Assays

Given the absence of reported potent activity against any specific molecular target for CAS 1105245-84-8, this compound may be deployed as a structurally matched inactive or weakly active analog in target-based screening cascades where other benzothiazinone derivatives have shown target engagement. Its close structural similarity to active N-aryl benzothiazinone acetamides, combined with low intrinsic cytotoxicity predicted from class-level HepG2 data [5], supports its use as a specificity control.

Physicochemical Property Benchmarking in Drug Discovery Programs

CAS 1105245-84-8 provides a defined reference point for measuring the impact of the 4-n-butylphenyl group on key physicochemical parameters—including logD, aqueous solubility, plasma protein binding, and metabolic stability in liver microsomes—relative to published N-aryl analogs [1][4]. Procurement of this single, well-characterized compound (molecular weight 354.47, formula C20H22N2O2S, purity ≥95% ) enables systematic comparison across the N-aryl substitution series and supports computational model validation (e.g., QSAR, Free-Wilson analysis) within benzothiazinone-based lead optimization campaigns.

Quote Request

Request a Quote for N-(4-butylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.